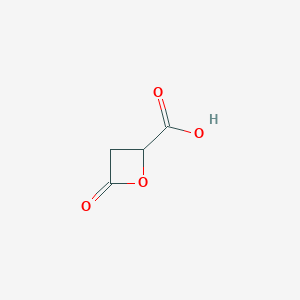

4-Oxooxetane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxooxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWZASRXNRBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Oxooxetane 2 Carboxylic Acid and Its Analogs

Stereocontrolled Approaches to the 4-Oxooxetane Ring System

Achieving control over the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry, particularly for producing enantiomerically pure compounds for pharmaceutical applications. Syntheses of the 4-oxooxetane core are no exception, with several methodologies developed to control its stereochemistry.

Direct cyclization reactions are among the most powerful tools for constructing cyclic systems. For oxetanes, formal [2+2] cycloadditions between a carbonyl compound and an olefin are a widely utilized strategy. beilstein-journals.orgnih.gov Researchers have developed catalytic asymmetric versions of these reactions to yield highly enantioenriched products. For instance, a catalytic asymmetric oxetane (B1205548) synthesis using a chiral Cu(II) complex has been reported to mediate the formal [2+2] cycloaddition between silyl (B83357) enol ethers and trifluoropyruvate. This method produces polysubstituted oxetanes with excellent yields, high cis/trans ratios, and significant enantioselectivities. beilstein-journals.org

Another established pathway involves the intramolecular cyclization of a linear precursor, often via a Williamson etherification type reaction. An enantioselective approach in this category involves the asymmetric reduction of a β-halo ketone, which sets the stereochemistry of a secondary alcohol. This is achieved using a chiral reducing catalyst, such as one generated in situ from lithium borohydride (B1222165) and a chiral ligand. The resulting enantioenriched halohydrin can then be induced to cyclize under basic conditions to form the 2-substituted oxetane ring without significant racemization. acs.org

Visible-light-mediated Paternò-Büchi reactions, which are [2+2] photocycloadditions between alkenes and carbonyls, have also emerged as a modern technique for oxetane synthesis. beilstein-journals.org The use of an iridium-based photocatalyst allows the reaction to proceed with visible light instead of high-energy UV light, relying on triplet energy transfer to the carbonyl substrate. researchgate.net

Chiral auxiliaries are a classic and reliable strategy for inducing stereocontrol. In this approach, a chiral molecule is covalently attached to the substrate to direct a subsequent reaction before being cleaved, leaving behind an enantiomerically enriched product. The synthesis of β-lactone (4-oxooxetane) derivatives has been effectively achieved using this principle, particularly with Evans-type oxazolidinone auxiliaries. sci-hub.se

A general sequence for this method involves several key steps, as demonstrated in the synthesis of β-lactone-based proteasome inhibitors. sci-hub.se First, a commercially available chiral oxazolidinone is acylated with a carboxylic acid containing the desired P1 side chain. The resulting imide then undergoes a highly diastereoselective alkylation. Finally, the chiral auxiliary is cleaved under mild conditions, such as with lithium hydroperoxide (LiOH/H₂O₂), to furnish the target carboxylic acid with high stereochemical fidelity. sci-hub.se This multi-step process allows for the controlled construction of substituted 4-oxooxetane-2-carboxylic acids. sci-hub.se Sugar-based chiral auxiliaries have also been employed in the synthesis of oxetane ring motifs with desired stereochemistry. acs.org

Table 1: Chiral Auxiliary-Mediated Synthesis of a 4-Oxooxetane-2-carboxylic Acid Derivative This table outlines the general steps for synthesizing a β-lactone carboxylic acid using an Evans chiral auxiliary, based on the methodology described in the literature. sci-hub.se

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Acylation | (R)-4-benzyl-2-oxazolidinone, P1-containing carboxylic acid |

| 2 | Diastereoselective Alkylation | Sodium hexamethyldisilazide (NaHMDS), THF, -78 °C; then tert-butyl bromoacetate |

| 3 | Auxiliary Cleavage | Lithium hydroxide (B78521) (LiOH), Hydrogen peroxide (H₂O₂), THF/H₂O, 0 °C to RT |

Functional Group Interconversion and Carboxylic Acid Introduction

In many synthetic routes, the oxetane ring is formed first, and the carboxylic acid moiety is introduced at a later stage through functional group interconversion. This approach can be advantageous when direct cyclization to the final acid is challenging.

A robust and scalable method for introducing a carboxylic acid group onto a pre-formed ring involves the oxidative cleavage of a suitable precursor. A notable example is a two-step synthesis of 3-aryl-3-carboxylic acid oxetanes. beilstein-journals.orgacs.orgresearchgate.net This strategy begins with a catalytic Friedel-Crafts reaction between an oxetane-3-ol and a furan (B31954). The resulting 3-aryl(furan)-oxetane is then subjected to a mild oxidative cleavage of the furan ring. acs.orgresearchgate.net This oxidation, often using a catalytic amount of a high-oxidation-state ruthenium species like RuCl₃ with NaIO₄ as the terminal oxidant, selectively breaks down the furan to generate the carboxylic acid moiety in high yield. beilstein-journals.org A key advantage of this protocol is the ease of purification, often requiring a simple acidic/basic workup. beilstein-journals.org

In other systems, different oxidative methods can be employed. For instance, α-alkyl-substituted oxetanes have been successfully converted to their corresponding carboxylic acids through treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemrxiv.org

Table 2: Synthesis of an Oxetane Carboxylic Acid via Oxidative Cleavage This table summarizes the two-step sequence for producing 3-aryl-3-carboxylic acid oxetanes. beilstein-journals.orgacs.orgresearchgate.net

| Step | Description | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Reaction | Oxetan-3-ol (B104164), Furan, Lewis Acid Catalyst (e.g., Li(NTf₂)₂) | 3-(Furan-2-yl)oxetane |

| 2 | Oxidative Cleavage | RuCl₃ (catalytic), NaIO₄ | 3-Carboxy-oxetane |

The direct carboxylation of organometallic intermediates with carbon dioxide is a fundamental transformation in organic synthesis for creating carboxylic acids. This method involves the formation of an organometallic species, such as an organolithium or Grignard reagent, at the desired position on the oxetane ring, followed by quenching with CO₂. While this is a standard synthetic tool, its application for the direct synthesis of this compound is less commonly documented in recent literature compared to oxidative cleavage routes. The formation of an organometallic reagent at the C2 position of a 4-oxooxetane would be challenging due to the reactivity of the β-lactone ring itself, which is susceptible to nucleophilic attack and ring-opening. acs.org This inherent reactivity makes alternative strategies, where the acid is formed from a more stable precursor, generally more favorable.

Synthesis of Substituted this compound Derivatives

The ability to generate a library of substituted analogs is crucial for applications like drug discovery. The synthetic methods described above provide access to a wide range of substituted this compound derivatives.

The Friedel-Crafts/oxidative cleavage sequence is particularly well-suited for creating derivatives with diverse aryl groups at the C3 position. beilstein-journals.orgacs.orgresearchgate.net Similarly, the chiral auxiliary approach allows for the introduction of various side chains through the choice of the initial carboxylic acid used for acylation and the electrophile used in the alkylation step, leading to diverse substitutions at the C2 position. sci-hub.se

Furthermore, the resulting oxetane carboxylic acids are valuable building blocks for further diversification. For example, 3-aryl-3-carboxylic acid oxetanes have been used as precursors to tertiary benzylic oxetane radicals through photoredox-catalyzed decarboxylation. escholarship.org These radical intermediates can then undergo conjugate addition into activated alkenes, a process known as a Giese addition, to form novel 3,3-disubstituted oxetane products. This demonstrates how the carboxylic acid group, once installed, can be used as a strategic handle for subsequent C-C bond-forming reactions to access even more complex and medicinally relevant scaffolds. researchgate.netescholarship.org

Preparation of Alkyl- and Aryl-Substituted 4-Oxooxetane-2-carboxylic Acids

The synthesis of alkyl-substituted 4-oxooxetane-2-carboxylic acids is well-documented, largely driven by the pursuit of analogs of natural products like belactosin. A prominent and effective method involves a tandem Mukaiyama aldol-lactonization reaction, followed by deprotection.

A key strategy employs a chiral auxiliary to ensure high diastereoselectivity during the formation of the oxetane ring. For instance, the synthesis of (3S, 4R)-3-hexyl-4-oxooxetane-2-carboxylic acid begins with a zinc chloride (ZnCl₂) mediated tandem Mukaiyama aldol-β-lactonization. This is followed by a hydrogenolytic cleavage of the chiral auxiliary using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This two-step sequence efficiently yields the desired alkyl-substituted β-lactone carboxylic acid. researchgate.net A similar approach has been used to prepare other derivatives, such as (3S, 4R)-3-hexyl-3-methyl-4-oxooxetane-2-carboxylic acid. researchgate.net

Another established route allows for the synthesis of analogs with different alkyl groups at the C-3 position. For example, derivatives bearing sec-butyl or isopropyl groups have been prepared. chimicatechnoacta.ru The synthesis of [2S,3R(1S)]-3-sec-Butyl-2-methyl-4-oxooxetane-2-carboxylic acid has also been successfully accomplished, showcasing the versatility of these synthetic methodologies in creating a variety of alkyl-substituted patterns on the core ring structure. chimicatechnoacta.ru

While the synthesis of alkyl-substituted analogs is well-established, direct synthetic routes to aryl-substituted 4-oxooxetane-2-carboxylic acids are less frequently detailed in the literature. Methodologies often focus on the preparation of open-chain precursors like 4-aryl-4-oxo-2-butenoic acids, which are valuable intermediates for various heterocyclic compounds. chimicatechnoacta.runih.gov These precursors can be synthesized through methods such as Friedel−Crafts acylation of electron-rich arenes with maleic anhydride (B1165640) or via aldol (B89426) condensation of an aryl methyl ketone with glyoxylic acid. researchgate.net

Table 1: Synthesis of Alkyl-Substituted this compound Analogs

| Compound Name | Substituents | Key Synthetic Strategy | Yield | Reference |

|---|---|---|---|---|

| (3S, 4R)-3-Hexyl-4-oxooxetane-2-carboxylic acid | C3-Hexyl | Chiral auxiliary-based tandem Mukaiyama aldol-β-lactonization followed by hydrogenolysis (H₂, Pd/C) | 69% | researchgate.net |

| (3S, 4R)-3-Hexyl-3-methyl-4-oxooxetane-2-carboxylic acid | C3-Hexyl, C3-Methyl | Chiral auxiliary-based tandem Mukaiyama aldol-β-lactonization followed by hydrogenolysis | 75% | researchgate.net |

| [2S,3R(1S)]-3-sec-Butyl-2-methyl-4-oxooxetane-2-carboxylic acid | C2-Methyl, C3-sec-Butyl | Synthesis from β-lactone carboxylate precursor | Not Reported | chimicatechnoacta.ru |

Incorporation of Additional Heterocyclic Moieties and Complex Architectures

The this compound core is a versatile building block for constructing more complex molecules, including hybrids with other bioactive compounds and derivatives featuring additional heterocyclic systems. These advanced analogs are typically synthesized by forming an amide bond between the carboxylic acid of the oxetane ring and an amino group of the target moiety.

One straightforward approach involves the direct coupling of the oxetane carboxylic acid with an amine. For example, an analog bearing a 3,5-dimethoxybenzyl group was synthesized by reacting the corresponding acid with 3,5-dimethoxybenzylamine (B1297408) using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). chimicatechnoacta.ru This method provides a reliable way to attach various aryl and heterocyclic amines.

More sophisticated architectures have been created by linking the this compound to other complex molecules to create hybrid structures. A notable example is the development of belactosin C-orlistat hybrids, designed as dual inhibitors of the proteasome and fatty acid synthase. researchgate.net The synthesis involves coupling the oxetane carboxylic acid moiety to the orlistat (B1677487) component, demonstrating the scaffold's utility in creating elaborate molecular designs.

Furthermore, the incorporation of peptide structures has been extensively explored, leading to congeners of the natural product belactosin C. In these syntheses, the oxetane core is coupled with dipeptide fragments. For instance, a diprotected belactosin C derivative was prepared by condensing a monothioester derivative of a substituted oxetane with a dipeptide, followed by an in situ β-lactone ring closure. This strategy has been used to attach peptide chains such as (S)-benzyloxycarbonylalanyl-(S)-(Nδ-tert-butyloxycarbonyl)ornithine to the oxetane scaffold, yielding complex peptidic analogs.

Table 2: Examples of this compound Derivatives with Complex Architectures

| Derivative Type | Incorporated Moiety | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Amide Analog | 3,5-Dimethoxybenzylamine | EDC/HOAt mediated amide coupling | chimicatechnoacta.ru |

| Hybrid Molecule | Orlistat | Amide bond formation between the oxetane acid and the orlistat amine | researchgate.net |

| Peptide Congener | Dipeptides (e.g., Alanyl-Ornithine derivatives) | Peptide coupling followed by in situ β-lactone ring closure | [] |

Elucidation of Reactivity and Mechanistic Pathways of 4 Oxooxetane 2 Carboxylic Acid

Investigations into Oxetane (B1205548) Ring-Opening Dynamics

The dynamics of the oxetane ring opening are a central aspect of the chemistry of 4-oxooxetane-2-carboxylic acid and related structures. The significant ring strain of approximately 25.5 kcal/mol, combined with polarized C–O bonds, facilitates ring cleavage, which is typically initiated by activation with an acid or reaction with a potent nucleophile. beilstein-journals.orgnih.gov

The ring-opening of oxetanes is frequently catalyzed by either Brønsted or Lewis acids. illinois.eduutexas.edu The acid activates the oxetane by protonating the ring oxygen, which enhances the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack. In the case of unsymmetrically substituted oxetanes, acid-catalyzed reactions with weak nucleophiles generally proceed via an SN1-like mechanism where the nucleophile attacks the more substituted carbon atom, a pathway dictated by electronic effects and the stability of the resulting carbocation-like intermediate. magtech.com.cn

Strong Lewis acids, particularly "superacids" like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and tris(pentafluorophenyl)alane (Al(C6F5)3), have been shown to be effective catalysts for the regioselective isomerization of 2,2-disubstituted oxetanes into homoallylic alcohols. uab.cat This process involves the coordination of the Lewis acid to the oxetane oxygen, followed by ring cleavage to form a zwitterionic intermediate that rearranges to the final product. uab.cat While this specific reaction has not been documented for this compound itself, it illustrates a key mechanistic pathway for acid-catalyzed transformations of the oxetane core.

For oxetane-carboxylic acids, the carboxylic acid moiety can function as an internal Brønsted acid catalyst. nih.govacs.org Proton transfer from the carboxylic acid to the oxetane oxygen can occur, initiating a ring-opening cascade, most notably through intramolecular nucleophilic attack (see section 3.1.2.2). nih.govrogue-scholar.org The stability of oxetanes under acidic conditions is a significant consideration in synthetic chemistry, as unwanted ring-opening can lead to byproducts and decomposition, complicating purification and lowering yields. nih.govchemrxiv.org

Due to the considerable ring strain, the oxetane ring can be opened by direct nucleophilic attack, although it is less reactive than the corresponding three-membered epoxide ring. acs.org Consequently, strong nucleophiles are often required for the reaction to proceed efficiently. The mechanism is typically an SN2-type displacement.

The reaction of the this compound ring with external heteroatom nucleophiles is a key transformation. Research has been conducted into the ring-opening addition reactions of oxetanes with various nucleophiles, including acyl chlorides, phenols, carboxylic acids, and thiols, although these reactions can be challenging and may require elevated temperatures (e.g., >110 °C for phenols and carboxylic acids). radtech.org

Acyl Chlorides: Oxetanes can undergo ring-opening addition reactions with acyl chlorides, providing a pathway to functionalized esters. radtech.org

Phenols and Carboxylic Acids: The intermolecular ring-opening of oxetanes with phenols and external carboxylic acids has been developed. radtech.org These reactions typically require heat to overcome the activation barrier for the less reactive nucleophiles.

Thiols: Thiols can also act as nucleophiles to open the oxetane ring. radtech.org However, the reaction's feasibility is highly dependent on conditions; for example, lithium-catalyzed reactions of 3-aryloxetan-3-ols with thiols can proceed as a chemoselective alkylation of the thiol without opening the oxetane ring. beilstein-journals.org

Amines: The intermolecular reaction of oxetanes with amines is often challenging and can result in no reaction. utexas.edu However, intramolecular variants, such as the reaction of tethered anilines, have been successfully employed to synthesize more complex heterocyclic systems. beilstein-journals.orgresearchgate.net

A defining characteristic of many oxetane-carboxylic acids, likely including the 4-oxo derivative, is their propensity to undergo spontaneous intramolecular isomerization. nih.govacs.orgnih.govresearchgate.netchemrxiv.org This process involves the nucleophilic attack of the molecule's own carboxylate group on one of the electrophilic carbons of the oxetane ring, leading to the formation of a more stable five- or six-membered lactone. nih.govresearchgate.net

The reaction is believed to proceed via an initial intramolecular protonation of the oxetane oxygen by the carboxylic acid, which activates the ring. This is followed by, or concerted with, an SN2 attack by the carboxylate anion. nih.govrogue-scholar.org This intrinsic instability is a critical consideration in the synthesis, purification, and storage of these compounds, as isomerization can occur even at room temperature over time or more rapidly upon gentle heating. nih.govnih.govchemrxiv.org

The stability of these compounds is influenced by various structural factors. For instance, the presence of a basic group elsewhere in the molecule, such as an imidazole, can prevent the initial protonation step and thus stabilize the oxetane-carboxylic acid structure. nih.govacs.org Conversely, bulky substituents or specific stereochemistry can influence the rate of isomerization. nih.gov

| Oxetane-Carboxylic Acid Precursor | Conditions for Isomerization | Resulting Product | Reference |

|---|---|---|---|

| Oxetane-2-carboxylic acid derivative 2a | Storage at room temperature (1 year) or heating in dioxane/water at 50 °C | Lactone 2b | nih.gov |

| Fluorinated oxetane-carboxylic acids 20a-22a | Stable at room temperature; isomerize upon heating at 50 °C in dioxane/water | Lactones 20b-22b | nih.govacs.org |

| Various oxetane-carboxylic acids 3a-10a | Stable at room temperature; isomerize upon heating at 100 °C in dioxane/water | Lactones 3b-10b | nih.gov |

| Zwitterionic oxetane-carboxylic acid 8a | Stable even upon heating | No isomerization | nih.govacs.org |

The oxetane ring can be opened under reductive or oxidative conditions to yield functionalized acyclic products.

Reductive Transformations: Reductive ring-opening of oxetanes can be achieved using various catalytic systems. Frustrated Lewis pairs (FLPs), such as B(C6F5)3 combined with a hydrosilane, can catalyze the hydrosilylative opening of the ring. acs.org Radical-based mechanisms have also been developed, employing photoredox catalysis in combination with zirconocene (B1252598) or cobalt (e.g., Vitamin B12) catalysts to generate alkyl radicals via C-O bond homolysis. thieme-connect.comresearchgate.netresearchgate.net These radicals can then be trapped or undergo further reactions.

Oxidative Transformations: The oxidative opening of oxetanes has been reported using reagents like hydrogen peroxide (H2O2) in the presence of a Lewis acid catalyst (e.g., TMSOTf, Yb(OTf)3, or Sc(OTf)3). This reaction leads to the formation of 1,3-hydroperoxy alcohols, demonstrating a method for introducing peroxide functionality. acs.org

Controlling the regiochemistry and stereochemistry of the ring-opening reaction is crucial for the synthetic utility of this compound and its derivatives. The outcome is highly dependent on the reaction mechanism, which is dictated by the nature of the nucleophile and the presence or absence of a catalyst. magtech.com.cnresearchgate.net

Regioselectivity: As a general rule, the regioselectivity is governed by a balance between steric and electronic effects. magtech.com.cn

Steric Control: Strong, hard nucleophiles in the absence of an acid catalyst typically attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion. magtech.com.cn

Electronic Control: Under acidic conditions, which promote a more SN1-like transition state, weaker nucleophiles preferentially attack the more substituted carbon atom that can better stabilize a partial positive charge. magtech.com.cn In some cases, electronic effects from substituents on the ring can override steric considerations, as has been observed in the fluorine-directed ring-opening of fluoroalkylidene-oxetanes. researchgate.net

Stereochemistry: When the ring-opening reaction creates a new stereocenter, controlling the stereochemical outcome is essential. The SN2-type nucleophilic attack generally proceeds with an inversion of configuration at the attacked carbon center. The stereoselectivity of certain reactions can be very high; for example, the ring-opening of vinyl oxetanes with dithiophosphoric acid has been shown to be highly Z-selective. researchgate.net Furthermore, asymmetric catalysis using chiral catalysts can achieve enantioselective desymmetrization of meso-oxetanes or kinetic resolution of racemic mixtures. acs.org

Nucleophile-Induced Ring Opening Processes

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a key site for chemical modification. However, its reactivity is significantly influenced by the presence of the β-carbonyl group and the strained oxetane ring. Standard transformations that require harsh conditions, such as high temperatures or strong acids, are often complicated by competing side reactions like decarboxylation and isomerization to lactone byproducts. rsc.orgnih.gov Consequently, synthetic strategies must employ mild conditions to achieve desired transformations selectively.

Formation of Ester and Amide Derivatives

The synthesis of ester and amide derivatives from this compound necessitates methods that circumvent the compound's inherent instability.

Ester Derivatives: Direct acid-catalyzed esterification (Fischer esterification) with alcohols is generally not suitable for this compound due to the requirement of heat and a strong acid catalyst, which can promote the undesired rearrangement to lactone structures. nih.gov A more viable strategy involves the transesterification of a pre-existing, more stable alkyl ester of the acid (e.g., methyl or ethyl 4-oxooxetane-2-carboxylate). This approach allows for the introduction of more complex alcohol moieties under significantly milder conditions. rsc.org

Several mild catalytic systems have been developed for the transesterification of β-keto esters that would be applicable here:

Enzyme-based Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for catalyzing transesterification under solvent-free or mild conditions, offering high chemoselectivity. google.com

Heterogeneous Catalysis: Solid-supported catalysts like silica-supported boric acid provide a recyclable and mild option for promoting the reaction. nih.gov

Organocatalysis: Simple organic molecules, including 4-(N,N-dimethylamino)pyridine (4-DMAP) and various boronic acids, have been shown to effectively catalyze the transesterification of β-keto esters. rsc.org

These methods avoid the high temperatures and strong acidity that compromise the integrity of the oxetane ring.

Amide Derivatives: Similarly, the direct thermal condensation of this compound with amines is impractical. The most effective and widely used method for forming amide bonds from sensitive carboxylic acids is through the use of coupling reagents at room temperature. acs.org These reagents activate the carboxylic acid in situ, allowing it to react readily with an amine nucleophile without the need for heat. This strategy is central to modern peptide synthesis and is directly applicable here. uni-kiel.de A variety of such reagents are available, each with specific characteristics.

| Coupling Reagent Class | Examples | Activating Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (a water-soluble carbodiimide) | Forms a highly reactive O-acylisourea intermediate. | Cost-effective and widely used. Byproducts can be challenging to remove (especially DCU from DCC). Often used with additives like HOBt to suppress racemization. peptide.compeptidescientific.com |

| Onium Salts (Aminium/Uronium) | HBTU, HATU, HCTU | Forms an active ester with additives like HOBt or HOAt. | Very efficient, fast reaction times, and low rates of racemization. HATU is particularly effective for sterically hindered couplings. peptidescientific.comsigmaaldrich.com |

| Onium Salts (Phosphonium) | BOP, PyBOP, PyAOP | Forms an active ester, similar to aminium salts. | Highly effective and generally give cleaner reactions than some aminium salts, avoiding side reactions like guanidinylation of the amine. sigmaaldrich.comluxembourg-bio.com |

The use of these reagents would allow for the synthesis of a diverse library of amides from this compound under conditions that preserve its core structure.

Reactions with Activating Agents for Acyl Transfer

The formation of amides and esters under mild conditions, as described above, fundamentally relies on the principle of acyl transfer facilitated by activating agents. The carboxylic acid itself is not sufficiently electrophilic to react with neutral nucleophiles like amines or alcohols at room temperature. Activating agents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic acyl substitution. uni-kiel.de

The general mechanism for acyl transfer using a coupling reagent proceeds via a two-step sequence:

Activation: The carboxylic acid attacks the coupling reagent (e.g., a carbodiimide (B86325) or a phosphonium (B103445) salt) to form a highly reactive acyl-substituted intermediate. This intermediate is a potent acylating agent. In the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), this initial intermediate is rapidly converted into a somewhat more stable but still highly reactive OBt or OAt active ester. sigmaaldrich.com

Nucleophilic Attack: The amine or alcohol nucleophile then attacks the carbonyl carbon of this activated intermediate. This step proceeds via a tetrahedral intermediate, which subsequently collapses to expel the leaving group (derived from the coupling reagent), forming the final amide or ester product. uni-kiel.de

This strategy of activation followed by acyl transfer is crucial for the synthetic utility of this compound. It allows the carboxyl group to participate in a wide range of transformations under conditions mild enough to prevent the competing isomerization and rearrangement reactions that plague its chemistry.

Isomerization and Rearrangement Studies of this compound Systems

A defining characteristic of many oxetane-carboxylic acids, including the 4-oxo-substituted system, is their propensity to undergo intramolecular rearrangement. nih.gov This inherent instability is a critical consideration in their synthesis, storage, and application, as it can lead to the formation of undesired isomeric products, primarily lactones.

Acid-Mediated Isomerization Pathways

While spontaneous rearrangement occurs, the isomerization of oxetane-carboxylic acids can be facilitated by the presence of acid. The generally accepted mechanism involves the protonation of the oxetane ring's ether oxygen. This step increases the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. rogue-scholar.orgacs.org

The proposed acid-catalyzed pathway proceeds as follows:

Protonation: An acid source protonates the oxetane oxygen, forming a protonated oxetane intermediate.

Intramolecular Attack: The carbonyl oxygen of the carboxylic acid group acts as an intramolecular nucleophile, attacking one of the oxetane ring carbons (typically the C4 position). This is an intramolecular SN2-type displacement.

Ring Opening/Closing: This attack leads to the cleavage of the C-O bond of the oxetane ring and the formation of a new heterocyclic ring, resulting in an isomeric lactone.

Computational studies suggest that while an uncatalyzed intramolecular proton transfer followed by SN2 displacement has a very high activation energy, the reaction barrier is significantly lowered by the presence of an external acid catalyst. rogue-scholar.orgic.ac.uk The catalyst could be a strong external acid or even another molecule of the carboxylic acid acting in a bimolecular self-catalysis mechanism. rogue-scholar.org

Thermal and Spontaneous Rearrangements to Lactones and Other Heterocycles

Significant research has demonstrated that many oxetane-carboxylic acids are intrinsically unstable and can isomerize without any external catalyst, either during storage at room temperature or upon gentle heating. nih.gov This spontaneous rearrangement is a crucial finding for chemists working with these compounds, as it can dramatically lower the yields of intended reactions or lead to the formation of complex product mixtures. nih.gov

One detailed study investigated the stability of a range of oxetane-carboxylic acids and found that the rate of isomerization is highly dependent on the substitution pattern of the oxetane ring.

| Oxetane-Carboxylic Acid Derivative | Conditions | Observation | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)oxetane-3-carboxylic acid | Storage at room temperature | ~25% isomerization to lactone after 3 months; ~50% after 1 year. | nih.gov |

| 3-Spiro-fused oxetane-carboxylic acid | Storage at room temperature | ~7% isomerization after 1 week; 16% after 1 month; complete isomerization after 1 year. | nih.gov |

| 3-Spiro-fused oxetane-carboxylic acid | Heating at 50 °C in dioxane/water | Clean and complete isomerization to the corresponding lactone. | nih.gov |

| Various 3-substituted oxetane-3-carboxylic acids | Storage at room temperature | Generally stable for at least one year with no observed decomposition. | nih.gov |

| 3-Fluoro-substituted oxetane carboxylic acids | Storage at room temperature | More stable than non-fluorinated analogs, likely due to the inductive effect of fluorine reducing carboxylate nucleophilicity. | nih.gov |

The data indicates that the isomerization proceeds via an intramolecular ring-opening/ring-closing cascade, ultimately forming a more thermodynamically stable five- or six-membered lactone or another heterocycle. This innate tendency can sometimes be used advantageously in synthesis to create novel heterocyclic structures from readily available oxetanes. nih.gov

Polymerization Chemistry of Oxetane Carboxylic Acid Monomers

The bifunctional nature of this compound, containing both a polymerizable oxetane ring and a carboxylic acid group, makes it a potential monomer for the synthesis of functional polyesters. The polymerization can theoretically proceed through several pathways, primarily involving the ring-opening of the strained oxetane.

The polymerization of oxetanes is well-established and typically proceeds via a cationic ring-opening polymerization mechanism initiated by strong acids, Lewis acids, or trialkyl oxonium salts. radtech.orguni-muenchen.deresearchgate.net Anionic ring-opening polymerization is also possible. radtech.org For a monomer like this compound, a plausible polymerization pathway would involve a ring-opening event that generates a hydroxyl group. This transforms the monomer into a hydroxy-acid type structure, which can then undergo polycondensation to form a polyester (B1180765).

Studies on related systems have demonstrated the feasibility of this approach. For example, the polyaddition of bis-oxetanes with dicarboxylic acids, catalyzed by quaternary onium salts at elevated temperatures (130–140 °C), yields linear polyesters. radtech.org This reaction confirms that the oxetane ring can be opened by a carboxylic acid to form an ester linkage, a fundamental step required for the polymerization of an oxetane-carboxylic acid monomer.

However, the polymerization of this compound presents significant challenges. The conditions required for ring-opening polymerization (acidic catalysts or high temperatures) are the same conditions that promote the intramolecular isomerization to lactones. nih.gov Therefore, a successful polymerization would require a carefully designed catalytic system that favors intermolecular polymerization over the competing intramolecular rearrangement and potential decarboxylation. One potential strategy could involve the synthesis of hyperbranched polyesters, where the unique reactivity of AB2-type monomers (containing one carboxyl group and two oxetane groups) has been exploited. radtech.org While not directly applicable to the AB-type structure of this compound, this research highlights the potential of oxetane-containing monomers in advanced polymer synthesis. researchgate.net

Cationic and Anionic Ring-Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of cyclic esters, including β-lactones which are structurally analogous to this compound, can proceed through various mechanisms depending on the initiator used. ijcrt.org These mechanisms include cationic, anionic, and coordination-insertion pathways. ijcrt.org The presence of a carboxylic acid group in this compound introduces complexity, as it can potentially interfere with or participate in the polymerization process. acs.org

Cationic Ring-Opening Polymerization (CROP)

In cationic ROP of lactones, initiation typically involves the protonation or acylation of the endocyclic oxygen atom of the ester group by a cationic initiator, such as a strong protic acid or a Lewis acid. ijcrt.orgnih.gov This activation renders the carbonyl carbon more electrophilic, making it susceptible to nucleophilic attack by a monomer molecule or the growing polymer chain. The propagation can proceed through two main mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism.

In the ACE mechanism, the propagating species is a carbocationic chain end that attacks a neutral monomer. Conversely, in the AM mechanism, a protonated monomer is attacked by a neutral nucleophilic chain end, often an alcohol. For lactones, the AM mechanism is generally favored as it can lead to better control over the polymerization and narrower molecular weight distributions. researchgate.net The polymerization of L,L-dilactide initiated by methyl triflate, for instance, proceeds via cleavage of the alkyl-oxygen bond, with the chain growth occurring through triflate ester end groups rather than free carbenium ions. researchgate.net

For this compound, the carboxylic acid moiety could potentially act as an internal initiator or catalyst in a cationic process. However, its nucleophilic character could also lead to side reactions, complicating the polymerization. acs.org

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of lactones is typically initiated by nucleophilic attack on the carbonyl carbon of the monomer. ijcrt.org Common initiators include alkali metal alkoxides, hydroxides, and organometallic compounds. ijcrt.org The polymerization of β-lactones can proceed via two distinct pathways involving either acyl-oxygen or alkyl-oxygen bond cleavage. ijcrt.org Cleavage of the acyl-oxygen bond results in an alkoxide propagating species, while alkyl-oxygen cleavage leads to a carboxylate propagating species. ijcrt.org

For β-propiolactone, both cleavage patterns can occur, leading to both carboxylate and alkoxide end groups. ijcrt.org However, for larger lactones like ε-caprolactone, the reaction proceeds exclusively through acyl-oxygen scission, forming an alkoxide propagating species. ijcrt.org The choice of initiator and reaction conditions can significantly influence the polymerization mechanism and the structure of the resulting polymer. For instance, the anionic polymerization of β-butyrolactone initiated with acetic acid salts shows a dependence on the counter-ion size, which affects the activity of the initiator and the growing polymer chain. nih.gov

The presence of the acidic proton on the carboxylic acid group of this compound poses a significant challenge for traditional anionic polymerization, as it would likely be abstracted by the anionic initiator or the propagating chain end, leading to termination or side reactions. This often necessitates the use of a protecting group for the carboxylic acid functionality before polymerization. acs.org

Alternating Copolymerization with Cyclic Anhydrides

The alternating copolymerization of cyclic ethers, such as oxetanes, with cyclic anhydrides offers a versatile route to synthesize polyesters with a well-defined alternating structure. acs.org This type of reaction is a form of ring-opening copolymerization (ROCOP) and can be catalyzed by a variety of systems, including Lewis acids and organocatalysts. acs.org

The mechanism generally involves the activation of one of the monomers by the catalyst. For instance, a Lewis acid can coordinate to the carbonyl oxygen of the anhydride (B1165640), increasing its electrophilicity and making it susceptible to nucleophilic attack by the oxygen atom of the oxetane. Alternatively, the catalyst can activate the oxetane. The subsequent propagation involves the alternating addition of the two monomers to the growing polymer chain.

The copolymerization of epoxides and cyclic anhydrides has been extensively studied as a method to produce a wide range of biodegradable polyesters. acs.org This methodology is attractive due to the commercial availability of a large number of both epoxides and cyclic anhydrides. acs.org While the direct alternating copolymerization of this compound with a cyclic anhydride has not been specifically detailed in the literature, the general principles of ROCOP suggest it could be a viable pathway to novel functional polyesters. The carboxylic acid group would likely require protection to prevent interference with the catalyst and the polymerization process.

| Monomer 1 | Monomer 2 | Catalyst/Initiator | Resulting Polymer |

| Epoxide | Cyclic Anhydride | Aluminum Complexes | Alternating Polyester |

| α-Methyl Styrene | Maleic Anhydride | AIBN (Radical Initiator) | Alternating Copolymer |

| Lactone | Epoxide | Cationic Indium Complex | Poly(ether-alt-ester) |

Synthesis of Functional Polymers via Oxetane-Derived Monomers

The incorporation of functional groups into polyesters is crucial for tailoring their properties for specific applications, particularly in the biomedical field. acs.org Ring-opening polymerization of functional lactone monomers is a primary strategy to achieve this. acs.org Functional groups can be introduced into the polymer backbone or as side chains.

The carboxylic acid and ketone functionalities of this compound make it an attractive monomer for the synthesis of functional polyesters. The carboxylic acid group, in particular, can enhance the water solubility of the resulting polymer and provides a site for further chemical modification or for binding to positively charged molecules. acs.org

However, the direct polymerization of lactones bearing unprotected hydroxyl or carboxyl groups can be challenging. acs.org These functional groups can act as initiating sites or interfere with the catalyst, leading to side reactions and a lack of control over the polymerization. acs.org Therefore, a common strategy involves the use of protecting groups for these functionalities during polymerization, followed by a deprotection step to yield the desired functional polymer. For example, a monomer with a protected carboxyl group can be polymerized via ROP, and the resulting polymer can then be deprotected to reveal the carboxylic acid moieties. acs.org

An alternative approach is the copolymerization of functional monomers with other cyclic esters. For instance, the copolymerization of β-butyrolactone with β-malolactone can introduce biologically active centers into the polymer chain. mdpi.com This strategy allows for the tuning of the polymer's properties by adjusting the comonomer ratio and distribution.

Computational and Theoretical Characterization of 4 Oxooxetane 2 Carboxylic Acid Systems

Quantum Chemical Analyses of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 4-oxooxetane-2-carboxylic acid. The molecule's geometry is defined by the planar and strained four-membered oxetane (B1205548) ring. The carbon and oxygen atoms of the carboxyl group are sp² hybridized, resulting in a trigonal planar geometry around the carbonyl carbon with bond angles of approximately 120°. libretexts.org This planarity is reinforced by resonance, where a lone pair of electrons from the hydroxyl oxygen conjugates with the π-system of the carbonyl group. libretexts.orglibretexts.org

The presence of the electronegative oxygen atom in the oxetane ring has a powerful inductive electron-withdrawing effect. nih.gov This, combined with the inherent ring strain of the β-lactone structure, significantly influences the molecule's electron distribution and bond lengths. In the carboxylate anion form, resonance leads to the delocalization of the negative charge across both oxygen atoms, resulting in two identical carbon-oxygen bond lengths that are intermediate between a single and a double bond. libretexts.orglibretexts.org

| Group | Bond | Typical Bond Length (Å) | Description |

|---|---|---|---|

| Carboxylic Acid | C=O | ~1.20 | Shorter, double bond character. libretexts.org |

| Carboxylic Acid | C-OH | ~1.34 | Longer, single bond character. libretexts.org |

| Carboxylate Anion | C-O | ~1.27 | Identical bond lengths due to resonance delocalization. libretexts.org |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscapes of molecules by simulating their atomic movements over time. nih.gov For a relatively rigid structure like this compound, MD simulations can reveal the dynamics of the carboxylic acid group relative to the oxetane ring and its interactions with solvent molecules.

While specific MD studies on this compound are not prevalent, insights can be drawn from simulations of similar functional groups, such as acetic acid. nih.gov Such simulations typically investigate the torsional potential of the O=C-O-H dihedral angle, assessing the relative energetic stabilities of different conformers (e.g., syn and anti). These studies often employ force fields like GAFF or GAFF2 and can be run in both gas phase and explicit solvent environments to understand the influence of hydration on conformational preference. nih.gov For this compound, MD simulations would be instrumental in characterizing the hydrogen bonding networks it forms in aqueous solution and identifying its most stable conformations.

Theoretical Modeling of Reaction Mechanisms and Transition States

A significant area of theoretical investigation for oxetane carboxylic acids is their propensity for isomerization. nih.govresearchgate.net Computational studies have explored the mechanism by which these molecules can isomerize into lactones. rogue-scholar.orgic.ac.uk One proposed uncatalyzed mechanism involves an intramolecular proton transfer from the carboxylic acid to the oxetane oxygen, followed by an Sₙ2 displacement to open the ring. rogue-scholar.org

Theoretical calculations using methods like ωB97XD/Def2-TZVPP have been employed to determine the transition state and activation energy for this type of rearrangement. rogue-scholar.org For a related oxetane-carboxylic acid, the calculated free energy barrier for the uncatalyzed intramolecular reaction was found to be approximately 49.9 kcal/mol, which is too high for a spontaneous thermal reaction. rogue-scholar.org This suggests that the observed isomerization likely proceeds through an alternative, lower-energy pathway, such as a bimolecular mechanism where one acid molecule catalyzes the rearrangement of another, or catalysis by trace impurities. rogue-scholar.orgic.ac.uk

| Proposed Mechanism | Computational Method | Calculated Free Energy Barrier (kcal/mol) | Viability |

|---|---|---|---|

| Uncatalyzed Intramolecular Isomerization | ωB97XD/Def2-TZVPP | ~49.9 | Considered too high for thermal reaction. rogue-scholar.org |

| Autocatalytic Dimer (Concurrent) | ωB97XD/Def2-SVPP | ~72.6 | High barrier, identified as a second-order saddle point. ic.ac.uk |

| Autocatalytic Dimer (Consecutive) | ωB97XD/Def2-SVPP | ~49.0 | Lower barrier than concurrent, but still very high. ic.ac.uk |

These computational models are critical for understanding the inherent instability of the this compound system, where the additional strain of the β-lactone ring is expected to influence reactivity and degradation pathways.

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QRAR) Studies for Oxetane Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. For oxetane carboxylic acid derivatives, these models could be developed to predict various medicinally relevant properties.

The oxetane ring is a valuable motif in drug discovery, known to improve properties such as aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for carbonyl groups. nih.govnih.govnih.gov A QSAR/QRAR model for this class of compounds would typically involve calculating a set of molecular descriptors for a series of derivatives. These descriptors could include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Topological Descriptors: Molecular connectivity indices, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molecular weight.

These descriptors would then be used to build a mathematical model that relates them to an observed activity or reactivity (e.g., enzyme inhibition, receptor binding affinity, or rate of isomerization). While specific QSAR/QRAR studies focused solely on this compound derivatives are not widely documented, the principles are broadly applicable for optimizing lead compounds in drug discovery campaigns that utilize the oxetane scaffold.

Advanced Applications and Emerging Research Directions for 4 Oxooxetane 2 Carboxylic Acid Scaffolds

Development in Medicinal Chemistry and Drug Discovery Platforms

The rigid, three-dimensional nature of the oxetane (B1205548) ring, combined with the reactivity of the ketone and carboxylic acid moieties, makes 4-oxooxetane-2-carboxylic acid and its derivatives attractive scaffolds for the design of novel therapeutic agents. Researchers have increasingly explored their potential in modulating the properties of biologically active molecules.

Design and Synthesis of Enzyme Inhibitors (e.g., Proteasome, Fatty Acid Synthase)

Derivatives of this compound have been investigated as inhibitors of various enzymes, including those involved in cancer and metabolic diseases. The β-lactone moiety, which can be formed from the 4-oxooxetane structure, is a key pharmacophore in the inhibition of certain hydrolases.

For instance, β-lactone derivatives have shown inhibitory activity against N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in the degradation of fatty acid ethanolamides. nih.govresearchgate.net These lipids are endogenous agonists of peroxisome proliferator-activated receptor-α (PPAR-α), playing a role in inflammation and pain signaling. Inhibition of NAAA by β-lactone-containing compounds can prevent the hydrolysis of these signaling lipids, thereby reducing inflammatory responses. nih.gov

The fatty acid synthase (FAS) pathway, which is essential for the survival of many pathogens and is upregulated in certain cancer cells, represents another promising target. nih.govdrugbank.comnih.govresearchgate.net The bacterial FAS system (Type II) is structurally distinct from the human counterpart (Type I), offering a window for selective inhibition. google.com While direct inhibition of FAS by this compound itself is not extensively documented, the strained four-membered ring system is a feature found in other known FAS inhibitors like thiolactomycin, suggesting the potential for designing novel inhibitors based on this scaffold. nih.govgoogle.com

Evaluation of Biological Activity and Selectivity Profiles

The biological activity of compounds derived from this compound is highly dependent on the specific substitutions and stereochemistry of the molecule. For example, in the case of NAAA inhibitors, the stereochemistry of the substituents on the β-lactone ring is crucial for potent inhibition. nih.govresearchgate.net

The evaluation of new chemical entities often involves screening against a panel of related enzymes to determine their selectivity profile. High selectivity is a critical attribute for a drug candidate as it minimizes off-target effects and potential toxicity. For example, in the development of quinoline-2-carboxylic acid derivatives as cyclooxygenase-2 (COX-2) inhibitors, researchers identified compounds with high selectivity over the COX-1 isoform, which is associated with gastrointestinal side effects. researchgate.net Similarly, for any inhibitor derived from the 4-oxooxetane scaffold, a thorough assessment of its selectivity against related enzymes would be a key step in its development.

| Compound Class | Target Enzyme | Key Structural Feature | Observed Activity |

|---|---|---|---|

| β-Lactone Carbamates | N-Acylethanolamine Acid Amidase (NAAA) | β-Lactone ring | Potent inhibition, with IC50 values in the nanomolar range for optimized analogues. nih.gov |

| Quinoxaline-2-carboxylic acid 1,4-dioxides | Bacterial DNA | Quinoxaline 1,4-dioxide | High antimycobacterial activity. mdpi.com |

| 4-Carboxyl quinoline (B57606) derivatives | Cyclooxygenase-2 (COX-2) | Methylsulfonyl COX-2 pharmacophore | Potent and selective COX-2 inhibition. researchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Systematic modifications of a lead compound and the subsequent evaluation of their impact on biological activity (SAR) and physicochemical properties (SPR) are fundamental to the drug discovery process. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent enzyme inhibition.

In the development of NAAA inhibitors based on a β-lactone scaffold, extensive SAR studies revealed that the nature and position of substituents on the carbamate (B1207046) moiety significantly influence inhibitory potency. nih.govresearchgate.net These studies led to the identification of compounds with single-digit nanomolar inhibitory activity. nih.gov

SPR investigations focus on how structural changes affect properties like solubility, lipophilicity, and metabolic stability. The incorporation of the oxetane motif itself is known to favorably modulate these properties by increasing polarity and three-dimensionality while reducing lipophilicity. acs.org This can lead to improved aqueous solubility and metabolic stability of drug candidates. nih.gov

| Structural Modification | Impact on Biological Activity (SAR) | Impact on Physicochemical Properties (SPR) |

|---|---|---|

| Substitution on the carbamate moiety of β-lactone inhibitors | Significant influence on NAAA inhibitory potency. nih.govresearchgate.net | Modulation of lipophilicity and potential for improved cell permeability. |

| Incorporation of an oxetane ring | Context-dependent, can lead to improved potency by providing a favorable 3D scaffold. | Increased polarity, reduced lipophilicity, and improved metabolic stability. acs.orgnih.gov |

| Variation of substituents on quinoline-based inhibitors | Crucial for achieving high selectivity for COX-2 over COX-1. researchgate.net | Affects solubility and plasma protein binding. |

Exploration as Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity but has improved physicochemical or pharmacokinetic properties, is a cornerstone of medicinal chemistry. drughunter.comu-tokyo.ac.jpucc.iesemanticscholar.org The oxetane ring has emerged as a promising bioisostere for various functional groups.

Specifically, the oxetane motif has been successfully employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups. acs.org The oxetane ring can introduce polarity and a three-dimensional character to a molecule without significantly increasing its size. u-tokyo.ac.jp Furthermore, oxetan-3-ol (B104164) has been investigated as a potential surrogate for the carboxylic acid functional group. nih.govescholarship.org This is particularly relevant for central nervous system (CNS) drug discovery, where the high acidity of a carboxylic acid can limit brain penetration. escholarship.org The replacement of a carboxylic acid with an oxetan-3-ol can decrease acidity and increase lipophilicity, potentially leading to improved blood-brain barrier permeability. escholarship.orgnih.gov

Synthesis of Amino Acid Analogues

The incorporation of unnatural amino acids into peptides can lead to peptidomimetics with enhanced stability, conformational rigidity, and biological activity. The this compound scaffold provides a template for the synthesis of novel, conformationally constrained amino acid analogues.

Sugar amino acids, which are carbohydrate derivatives containing both amino and carboxylic acid functionalities, are versatile building blocks for glyco- and peptidomimetics. researchgate.net The synthesis of carbopeptoids derived from oxetane amino acids has been reported, demonstrating the utility of this scaffold in creating unique peptide-like structures. researchgate.net These oxetane-based amino acids can be incorporated into peptides to create analogues with potentially enhanced resistance to enzymatic degradation and novel pharmacological properties.

Innovation in Polymer and Materials Science

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its unique chemical structure also presents opportunities for innovation in polymer and materials science. The strained oxetane ring can undergo ring-opening polymerization, and the carboxylic acid and ketone functionalities offer sites for further chemical modification and cross-linking.

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polyesters and polyamides with unique properties. The incorporation of the rigid oxetane ring into a polymer backbone could influence its thermal and mechanical properties. Furthermore, the ketone group could be used for post-polymerization modifications, allowing for the introduction of other functional groups or for cross-linking to form network polymers. While this area is less explored, the fundamental reactivity of the this compound scaffold suggests a promising avenue for the development of new materials with tailored properties.

Precursors for Specialty Polymers and Functional Oligomers

The strained four-membered ring of oxetane derivatives is a key feature that enables their use as monomers in ring-opening polymerization (ROP). Specifically, this compound can serve as a precursor for creating specialty polyesters and functional oligomers. The polymerization typically proceeds via a cationic ring-opening mechanism, where an acidic initiator activates the ether oxygen, leading to cleavage of a carbon-oxygen bond and subsequent propagation. rsc.orgacs.org

The bifunctional nature of this compound, possessing both a lactone (cyclic ester) and a carboxylic acid, allows for complex polymer architectures. For instance, hyperbranched polyesters with terminal oxetane groups have been successfully synthesized by reacting hydroxyl-functionalized oxetanes with carboxylic anhydrides. researchgate.net This demonstrates a pathway where the carboxylic acid group of one monomer can react with a modified oxetane ring of another, leading to the formation of polyesters with controlled branching and functionality. The resulting polymers often exhibit unique properties derived from the polyether or polyester (B1180765) backbone.

| Monomer Type | Polymerization Method | Resulting Polymer Class | Key Properties |

| Hydroxyl Oxetane + Carboxylic Anhydride (B1165640) | Couple-monomer polymerization | Hyperbranched Polyester | Improved flexibility, variable glass transition temps |

| 3,3-disubstituted Oxetanes | Cationic Ring-Opening Polymerization | Polyether | Thermally stable, high chemical resistance |

| Oxetane Acrylates | Photo-initiated Polymerization | Cross-linked Polyether/Acrylate Network | High cure speed, good adhesion |

Application in Photo-curable and Thermo-setting Formulations

Oxetane derivatives are highly effective monomers in photo-initiated cationic polymerization, making them ideal for UV-curable and thermosetting applications. nagaseamerica.com When formulated with photo-acid generators (PAGs), oxetane rings can be rapidly opened upon UV exposure, leading to cross-linked polymer networks. radtech.org This process is known for its high reaction speed, low volumetric shrinkage, and lack of inhibition by oxygen, which is a common issue in free-radical polymerization. radtech.org

Oxetane monomers like this compound derivatives can be used as reactive diluents or primary monomers in formulations for coatings, inks, and adhesives. rsc.orgaronalpha.net They are often blended with epoxy resins, such as cycloaliphatic epoxides, to accelerate curing times and reduce the viscosity of the formulation. toagoseiamerica.com The combination of oxetane and epoxy monomers can create hybrid polymer systems with tailored thermomechanical properties. radtech.org The polymerization, once initiated by light, can continue in the dark as a "living" polymerization, ensuring complete cure even in shaded areas.

| Formulation Component | Function | Advantage in Curing | Reference |

| Oxetane Monomer | Primary binder / Reactive diluent | High reactivity, low viscosity, no oxygen inhibition | nagaseamerica.comaronalpha.net |

| Cycloaliphatic Epoxide | Co-monomer | Reduces induction period, enhances cross-linking | radtech.org |

| Diaryliodonium Salt | Photo-acid generator (PAG) | Initiates cationic polymerization upon UV exposure | rpi.edu |

| Polyols | Chain transfer agent | Controls molecular weight and network flexibility | radtech.org |

Potential in Agrochemical and Industrial Synthesis

Role as Key Intermediates in Complex Fine Chemical Synthesis

The oxetane ring is increasingly recognized as a valuable structural motif in medicinal and agrochemical chemistry. acs.orgnih.gov Its incorporation can improve physicochemical properties such as aqueous solubility and metabolic stability. This compound, with its multiple functional groups, serves as a powerful intermediate for the synthesis of more complex molecules. The strained β-lactone is susceptible to nucleophilic attack, allowing for a variety of ring-opening reactions to introduce new functionalities.

The synthesis of complex natural products and pharmaceuticals often relies on versatile building blocks, and oxetanes have proven useful in this regard. beilstein-journals.org For example, O-heterocycles are core components of many biologically active compounds, and the this compound scaffold provides a direct route to chiral β-hydroxy carboxylic acid derivatives after ring opening, which are common substructures in fine chemicals. researchgate.net The ability to perform selective transformations on either the lactone or the carboxylic acid group enhances its utility as a versatile synthetic intermediate. evitachem.com

Stability and Degradation Studies in Various Chemical Environments

The stability of this compound is largely dictated by the reactivity of its β-lactone ring. β-Lactones are inherently strained cyclic esters and are susceptible to hydrolysis under various conditions. researchgate.net The degradation pathway typically involves nucleophilic attack on the carbonyl carbon, leading to the opening of the four-membered ring.

Neutral and Alkaline Conditions: In neutral water and, more rapidly, in alkaline (basic) solutions, the hydrolysis of β-lactones proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. acs.org A hydroxide (B78521) ion or water molecule acts as the nucleophile, attacking the carbonyl group to form a tetrahedral intermediate, which then collapses to yield a β-hydroxy carboxylic acid. The rate of hydrolysis is significantly faster for β-lactones compared to less strained lactones like γ-butyrolactone or linear esters. nih.gov

Acidic Conditions: Under acidic conditions, the hydrolysis mechanism can change. The reaction is catalyzed by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. researchgate.net This process also results in the formation of the corresponding β-hydroxy acid.

Furthermore, recent studies have revealed that many oxetane-carboxylic acids can be unexpectedly unstable, undergoing intramolecular isomerization into new heterocyclic lactones upon storage at room temperature or upon slight heating. nih.gov This tendency for rearrangement is a critical consideration in its synthesis, storage, and application, as it can lead to the formation of unintended products. nih.gov

| Condition | Primary Degradation Pathway | Resulting Product(s) | Relative Rate |

| Alkaline (High pH) | BAC2 Hydrolysis | Salt of β-hydroxy dicarboxylic acid | Very Fast |

| Neutral (pH ~7) | BAC2 Hydrolysis | β-hydroxy dicarboxylic acid | Moderate |

| Acidic (Low pH) | AAC2 Hydrolysis | β-hydroxy dicarboxylic acid | Moderate to Fast |

| Thermal (Heating) | Intramolecular Isomerization | New lactone structures | Condition-dependent |

Future Perspectives and Unresolved Challenges in 4 Oxooxetane 2 Carboxylic Acid Research

Exploration of Novel and Green Synthetic Pathways

The efficient and sustainable synthesis of 4-oxooxetane-2-carboxylic acid and its derivatives remains a primary challenge. While traditional methods for constructing the oxetane (B1205548) ring, such as the Paternò-Büchi reaction and Williamson etherification, provide a foundational approach, future research is geared towards more sophisticated and environmentally benign strategies. illinois.eduorganic-chemistry.orgbeilstein-journals.org

One promising avenue is the expansion of biosynthetic and enzymatic pathways . The synthesis of the chiral molecule (2S)-4-oxo-2-oxetanecarboxylic acid can be achieved through microbial fermentation processes, suggesting that enzymatic catalysis could offer a highly selective and green route to this compound. evitachem.com Further exploration into identifying and engineering enzymes, such as acyl-CoA synthetases involved in lactonization, could lead to highly efficient and enantioselective syntheses. evitachem.com

Photocatalysis and flow chemistry represent another frontier. Visible-light-mediated reactions offer a milder alternative to the high-energy UV light often required for traditional photochemical methods like the Paternò-Büchi reaction, potentially improving scalability and safety. illinois.edunih.gov Continuous flow technology has demonstrated utility in handling unstable intermediates in oxetane synthesis, offering better control over reaction conditions and improving yields compared to batch processes. researchgate.netresearchgate.netnih.gov The development of a flow-based photocatalytic synthesis could represent a significant leap forward in the practical production of this compound.

A particularly relevant and scalable approach involves the ring contraction of larger lactones . For instance, the synthesis of an oxetane carboxylic ester has been achieved on a kilogram scale through the ring contraction of a 2-bromo-γ-butyrolactone. beilstein-journals.org This method, coupled with enzymatic resolution for stereochemical control, highlights a viable path for industrial-scale production. beilstein-journals.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High stereoselectivity, mild conditions, reduced waste. | Discovery and engineering of novel lactonizing enzymes. |

| Photocatalysis | Use of visible light, milder reaction conditions. | Development of efficient photocatalysts for [2+2] cycloadditions. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control. | Integration of photocatalysis with continuous flow reactors. |

| Ring Contraction | Demonstrated scalability, access from readily available precursors. | Optimization of reaction conditions and leaving groups. |

Discovery of Unprecedented Reactivity and Transformation Mechanisms

The high ring strain of the β-lactone (oxetanone) core in this compound dictates its reactivity, making it susceptible to a variety of transformations. tamu.eduorganicreactions.org While ring-opening reactions are a known feature of oxetanes, the interplay between the lactone and the adjacent carboxylic acid group could lead to unprecedented chemical behavior. acs.orgmagtech.com.cnnih.gov

A significant challenge and area of interest is the inherent instability and tendency for isomerization . Many oxetane-carboxylic acids have been observed to isomerize into more stable lactone structures upon storage or heating, a phenomenon that can dramatically affect reaction yields and product purity. nih.gov A deeper mechanistic understanding of this isomerization, potentially through computational modeling, is crucial for developing strategies to control or exploit this reactivity. nih.gov

Future research should also focus on the selective ring-opening reactions of this compound. The regioselectivity of these reactions is governed by both steric and electronic factors, and the presence of the C2-carboxylic acid provides a handle for directing nucleophilic attack. magtech.com.cn Exploring reactions with a diverse range of nucleophiles could unlock pathways to novel functionalized 1,3-diol derivatives, which are valuable building blocks in organic synthesis.

Furthermore, the potential for decarboxylative functionalization presents an exciting avenue. While photoredox-catalyzed decarboxylation has been explored for other oxetane-2-carboxylic acids to generate α-oxy radicals, applying similar strategies to the 4-oxo derivative could lead to novel carbon-carbon and carbon-heteroatom bond formations at the C2 position. nih.gov

Expansion of Targeted Biological and Materials Applications

The unique structural and chemical properties of oxetanes have made them increasingly valuable in medicinal chemistry and materials science. acs.orgnih.gov this compound serves as a versatile building block for introducing this motif into larger molecules.

In drug discovery , the oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability. nih.gov The title compound is a precursor to a variety of substituted oxetanes that could be incorporated into drug candidates to fine-tune their biological activity and pharmacokinetic profiles. Future work should target the synthesis of libraries of derivatives for screening against various biological targets.

In materials science , oxetane-based monomers are advantageous for creating polymers due to their reduced shrinkage during polymerization compared to conventional monomers like acrylates. rsc.org The cationic ring-opening polymerization of oxetanes leads to polyethers with potential applications in coatings, adhesives, and liquid crystalline networks. rsc.orgwikipedia.orgnih.gov this compound, with its two reactive functional groups, could be used to create novel polyesters or as a cross-linking agent to develop advanced materials with tailored thermal and mechanical properties.

| Application Area | Potential Role of this compound | Future Research Direction |

| Medicinal Chemistry | Precursor to oxetane-containing bioisosteres. | Synthesis and biological evaluation of diverse derivatives. |

| Polymer Science | Monomer or cross-linker for novel polyesters. | Investigation of polymerization behavior and material properties. |

| Advanced Materials | Building block for liquid crystals and energetic materials. | Design and synthesis of functionalized oxetane-based materials. |

Addressing Scalability and Practical Implementation Issues in Industrial Synthesis

For this compound to find widespread application, robust and scalable synthetic routes are essential. A significant hurdle is the potential instability of the oxetane ring under harsh reaction conditions, such as strong acids or high temperatures, which are often encountered in industrial processes. nih.govchemrxiv.org

The development of process intensification strategies, such as the use of flow reactors, is critical. Flow chemistry allows for precise control over temperature, pressure, and reaction time, minimizing the formation of byproducts and enabling the safe handling of reactive intermediates. researchgate.netresearchgate.netnih.gov

The aforementioned kilogram-scale synthesis via ring contraction of a γ-lactone derivative provides a strong precedent for the industrial feasibility of producing oxetane carboxylic acids. beilstein-journals.org Future efforts should focus on optimizing this process, including the development of more cost-effective reagents and purification methods. Overcoming the challenges of scaling up photochemical reactions, should they prove to be the most efficient synthetic route, will require innovations in reactor design to ensure uniform light distribution. illinois.edu

A thorough understanding of the compound's stability profile is paramount for its practical implementation. Detailed studies on its decomposition pathways and kinetics under various conditions will inform the design of storage and handling protocols, as well as its compatibility with different reaction environments.

Deepening Understanding of Stereochemical Control in Complex Reactions

The carboxylic acid group at the C2 position of the oxetane ring creates a chiral center, making stereochemical control a critical aspect of its chemistry. The ability to selectively synthesize and manipulate the enantiomers and diastereomers of its derivatives is essential for applications in areas such as pharmaceuticals, where biological activity is often stereospecific.

Future research must focus on the development of highly enantioselective and diastereoselective synthetic methods . This includes the use of chiral catalysts, such as chiral Brønsted acids or phosphine (B1218219) oxides, which have shown promise in the asymmetric synthesis and ring-opening of other oxetanes. nih.govnsf.govx-mol.com Iridium-tol-BINAP catalyzed reductive couplings have also been successful in creating chiral α-stereogenic oxetanols from oxetanone. nih.gov

Furthermore, understanding how the existing stereocenter at C2 influences the stereochemical outcome of subsequent reactions is crucial. Diastereoselective reactions, where the stereochemistry of the starting material directs the formation of new stereocenters, are a powerful tool in the synthesis of complex molecules. qub.ac.uk Detailed mechanistic and computational studies will be invaluable in predicting and controlling the stereoselectivity of reactions involving this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-Oxooxetane-2-carboxylic acid in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves ring-forming strategies due to its oxetane backbone. One approach is the oxidation of 2-hydroxymethyl oxetane derivatives using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) to introduce the carboxylic acid group. Alternatively, cyclization reactions of β-keto acids under acidic conditions can yield the oxetane ring. For example, intramolecular lactonization of γ-keto acids with catalytic p-toluenesulfonic acid (PTSA) may form the oxetane structure. Researchers should optimize reaction parameters (temperature, solvent polarity) to enhance yield and purity. Structural analogs, such as azetidine-based carboxylic acids, have been synthesized via similar oxidative or cyclization methods .

Q. How is the structural characterization of this compound typically performed?

Methodological Answer: Characterization relies on a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify the oxetane ring (e.g., δ ~4.5–5.0 ppm for oxetane protons) and carboxylic acid group (δ ~170–180 ppm for carbonyl carbon).

- IR Spectroscopy : Strong absorption bands at ~2500–3300 cm (O-H stretch) and ~1700 cm (C=O stretch) confirm the acid functionality.

- X-ray Crystallography : Resolves stereochemistry and confirms the planar geometry of the oxetane ring and carboxyl group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with databases like PubChem ensures accuracy .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory experiments?

Methodological Answer: Key properties include:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic oxetane ring.

- Stability : Degrades under strong acidic/basic conditions or prolonged exposure to light. Store at 2–8°C in inert, airtight containers to prevent hydrolysis .

- Reactivity : The carboxylic acid group participates in esterification and amidation, while the oxetane ring may undergo ring-opening under nucleophilic attack (e.g., with amines or thiols).

Advanced Research Questions

Q. What strategies are employed to enhance the stability of this compound under various experimental conditions?

Methodological Answer: Stabilization strategies include:

- Derivatization : Converting the carboxylic acid to a methyl ester or tert-butyl ester temporarily protects the functional group during reactions.

- Lyophilization : Freeze-drying the compound reduces hydrolytic degradation.

- Controlled Atmosphere : Use nitrogen or argon-filled gloveboxes to minimize oxidation.

- Additives : Stabilizing agents like EDTA (0.1–1% w/v) chelate metal ions that catalyze degradation .

Q. How can computational chemistry methods be applied to study the reactivity and tautomeric equilibria of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for tautomerization (e.g., keto-enol equilibria) and predict reactive sites.